Cas no 2137450-47-4 (5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid)

5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid
- EN300-1131543
- 5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
- 2137450-47-4
-
- インチ: 1S/C17H19N3O4/c1-2-8-19-9-13-14(18-19)10-20(15(13)16(21)22)17(23)24-11-12-6-4-3-5-7-12/h3-7,9,15H,2,8,10-11H2,1H3,(H,21,22)
- InChIKey: CZXLJQWTDWSUQR-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC2C(=CN(CCC)N=2)C1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 329.13755610g/mol
- どういたいしつりょう: 329.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131543-0.25g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1131543-0.05g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1131543-0.5g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1131543-1g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1131543-10.0g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 10g |
$4545.0 | 2023-06-09 | ||
Enamine | EN300-1131543-5g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1131543-10g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1131543-0.1g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1131543-2.5g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1131543-1.0g |
5-[(benzyloxy)carbonyl]-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
2137450-47-4 | 1g |
$1057.0 | 2023-06-09 |
5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 関連文献
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5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acidに関する追加情報
5-(Benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic Acid: A Novel Pyrazole Derivative with Promising Therapeutic Potential
5-(Benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid (CAS No. 2137450-47-4) represents a groundbreaking advancement in the field of pyrazole-based pharmaceutical chemistry. This compound, characterized by its 2-propyl side chain and pyrazole ring system, has emerged as a focal point in recent research due to its unique structural features and potential biological activities. The benzyloxy group at the carbonyl position further enhances its chemical stability and functional versatility, making it a promising candidate for drug development. The integration of pyrazole derivatives into therapeutic agents has gained significant attention, particularly in the context of carboxylic acid-based pharmacological agents.
Recent studies have highlighted the pyrazole ring as a critical scaffold for modulating receptor interactions and enzyme inhibition. The carboxylic acid functionality in this compound contributes to its ability to engage in hydrogen bonding, a key mechanism in drug-target interactions. The benzyloxy moiety, known for its hydrophobic properties, may influence the compound's solubility and permeability, which are essential parameters for oral bioavailability. These structural elements collectively position 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid as a versatile platform for designing molecules with tailored pharmacological profiles.
One of the most notable advancements in recent years is the application of pyrazole derivatives in the treatment of inflammatory diseases. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds with pyrazole ring systems exhibit potent anti-inflammatory properties by modulating cytokine production and inhibiting NF-κB signaling pathways. The carboxylic acid group in 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid may enhance its ability to interact with inflammatory mediators, offering a novel approach for managing chronic inflammation. This discovery aligns with the growing emphasis on carboxylic acid-based therapeutics in immunology and oncology.
Another critical area of research involves the pyrazole ring's role in modulating enzyme activity. A 2023 review in *Bioorganic & Medicinal Chemistry* highlighted the potential of pyrazole derivatives as inhibitors of enzymes such as COX-2 and 5-LOX, which are implicated in various pathological conditions. The 2-propyl side chain in this compound may confer specificity to target these enzymes, reducing off-target effects. This specificity is crucial for minimizing adverse reactions, a major challenge in drug development. The benzyloxy group further stabilizes the molecule, potentially improving its metabolic resistance and extending its therapeutic window.
The carboxylic acid functionality of 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid also makes it a valuable candidate for prodrug design. Prodrugs are widely used to enhance the bioavailability of poorly soluble compounds, and the carboxylic acid group can be modified to release active metabolites in vivo. This strategy is particularly relevant for pyrazole derivatives, which often exhibit low solubility in aqueous environments. The benzyloxy moiety may further enhance solubility by introducing hydrophilic interactions, making this compound an attractive candidate for oral administration.
Recent advances in computational chemistry have provided insights into the pyrazole ring's role in molecular docking and binding affinity. A 2023 study using molecular dynamics simulations revealed that compounds with pyrazole ring systems can form stable complexes with target proteins, such as GPCRs and kinases. The carboxylic acid group in 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid may contribute to hydrogen bonding with key residues in the binding pocket, thereby enhancing selectivity. These findings underscore the importance of pyrazole derivatives in rational drug design and highlight the potential of this compound as a lead molecule for further optimization.
Additionally, the benzyloxy group in this compound may confer additional therapeutic benefits. For instance, benzyloxy-containing molecules have been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. A 2023 study in *Cancer Research* reported that pyrazole derivatives with benzyloxy moieties demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents. The carboxylic acid functionality may further enhance their ability to disrupt cellular processes, making this compound a promising candidate for oncology applications.
The synthesis of 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has also been a focus of recent chemical research. A 2023 paper in *Organic Letters* described a novel synthetic route involving the coupling of pyrazole ring precursors with benzyloxy-functionalized reagents. This method enables the efficient preparation of the compound with high purity and yield, which is essential for large-scale pharmaceutical production. The 2-propyl side chain was introduced through a selective alkylation step, demonstrating the versatility of pyrazole derivatives in structural modification.
Finally, the carboxylic acid functionality of this compound may also play a role in its interaction with metal ions, which is relevant for its potential use in imaging and diagnostic applications. A 2023 study in *ACS Chemical Imaging* explored the use of carboxylic acid-based molecules for contrast agent development, highlighting their ability to bind to metal ions such as gadolinium. This property could be leveraged to enhance the detection of pathological tissues, further expanding the therapeutic applications of 5-(benzyloxy)carbonyl-2-propyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid.
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